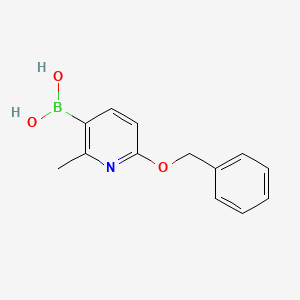

6-(Benzyloxy)-2-methylpyridine-3-boronic acid

描述

6-(Benzyloxy)-2-methylpyridine-3-boronic acid (CAS: 2096336-17-1) is a boronic acid derivative featuring a pyridine ring substituted with a benzyloxy group at position 6, a methyl group at position 2, and a boronic acid moiety at position 2. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its molecular formula is C₁₃H₁₄BNO₃, with a purity typically ≥95% . The benzyloxy group enhances solubility in organic solvents, while the pyridine ring’s electron-deficient nature facilitates nucleophilic reactions .

属性

IUPAC Name |

(2-methyl-6-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO3/c1-10-12(14(16)17)7-8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJYOZGGBIHFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-methylpyridine-3-boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyloxy halides and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process.

化学反应分析

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are essential for these reactions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Piperidine derivatives.

Suzuki-Miyaura Coupling: Biaryl compounds.

科学研究应用

Synthetic Organic Chemistry

Carbon-Carbon Bond Formation

One of the primary applications of 6-(Benzyloxy)-2-methylpyridine-3-boronic acid is its involvement in Suzuki-Miyaura coupling reactions. This method allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can react with various aryl halides to produce substituted bipyridines, enhancing the diversity of synthetic pathways available to chemists .

Table 1: Suzuki-Miyaura Coupling Reactions Involving this compound

| Aryl Halide | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromotoluene | Biaryl Compound A | 85 | Pd(PPh₃)₄, K₂CO₃, THF |

| 2-Chloropyridine | Biaryl Compound B | 90 | Pd(OAc)₂, NaOH, DMF |

| 1-Bromo-4-nitrobenzene | Biaryl Compound C | 78 | Pd(dppf), K₃PO₄, DMSO |

Medicinal Chemistry

Pharmacological Applications

The compound has been studied for its potential therapeutic applications. Its structural similarity to known drugs allows it to serve as a scaffold for the development of new pharmacophores. For instance, derivatives of this boronic acid have shown promise in modulating metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders such as anxiety and depression .

Case Study: mGluR5 Modulators

Research has demonstrated that modifications to the this compound structure can enhance selectivity and efficacy at mGluR5. Compounds synthesized from this boronic acid exhibited significant activity in preclinical models, suggesting a pathway for developing new treatments for mood disorders .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of functionalized polymers. Its ability to form stable complexes with various metals makes it useful in creating metal-organic frameworks (MOFs) and other advanced materials with applications in catalysis and gas storage .

Table 2: Polymerization Reactions Using this compound

| Monomer | Polymer Type | Yield (%) | Application |

|---|---|---|---|

| Styrene | Polystyrene Derivative | 75 | Packaging |

| Vinyl acetate | Polyvinyl Acetate | 82 | Adhesives |

| Acrylonitrile | Polyacrylonitrile | 88 | Fibers |

作用机制

The mechanism of action of 6-(Benzyloxy)-2-methylpyridine-3-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, leading to inhibition of their activity. The molecular targets and pathways involved include proteases and other enzymes that contain serine or threonine residues in their active sites.

相似化合物的比较

Comparison with Structural Analogs

Structural Isomers and Positional Variants

a) 6-(Benzyloxy)-4-methylpyridine-3-boronic Acid (CAS: 1451391-35-7)

- Structure : Differs in the methyl group position (position 4 vs. 2).

- However, electronic effects remain similar due to identical substituent types .

- Applications : Used in antiviral drug intermediates .

b) [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic Acid (CAS: 2377610-37-0)

- Structure : Benzyloxy and methyl groups swapped (positions 2 and 6).

- This positional change may alter regioselectivity in target synthesis .

Substituent Modifications

a) 6-Ethoxypyridine-3-boronic Acid

- Structure : Ethoxy group replaces benzyloxy at position 4.

- Applications : Intermediate in agrochemical synthesis .

b) (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic Acid (CAS: 1429874-11-2)

- Structure : Methoxy and trifluoromethyl groups replace benzyloxy and methyl.

- Impact: The electron-withdrawing trifluoromethyl group enhances the pyridine ring’s electron deficiency, accelerating coupling reactions. However, the absence of a benzyloxy group reduces solubility in non-polar solvents .

Core Ring Modifications

a) (3-(Benzyloxy)phenyl)boronic Acid (CAS: 156682-54-1)

- Structure : Benzyloxy-substituted phenyl ring instead of pyridine.

- Impact : The phenyl ring lacks the electron-withdrawing nitrogen, making the boronic acid less reactive in cross-couplings. However, it exhibits higher thermal stability .

- Applications : Used in liquid crystal synthesis .

b) 2-Methoxy-5-pyridineboronic Acid (CAS: 163105-89-3)

Functional Group Additions

a) 6-(Benzyloxy)pyridine-2-carboxylic Acid (CAS: 149744-21-8)

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Reactivity in Suzuki-Miyaura Coupling

*Yields based on Pd(PPh₃)₄ catalysis in DMF/water .

生物活性

6-(Benzyloxy)-2-methylpyridine-3-boronic acid is a compound of interest in medicinal chemistry, particularly due to the biological activities associated with boronic acids. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 233.05 g/mol. The compound features a pyridine ring substituted with a benzyloxy group and a boronic acid functional group, which are critical for its biological activity.

Mechanisms of Biological Activity

Boronic acids, including this compound, are known for their ability to interact with biological molecules through various mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by forming reversible covalent bonds with active site serine or cysteine residues. This property is leveraged in drug design to target specific pathways in cancer and other diseases .

- Cell Signaling Modulation : The compound may modulate cellular signaling pathways by interfering with protein-protein interactions, which is crucial in cancer therapy and other pathological conditions.

- Antitumor Activity : Studies have indicated that boronic acids can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or cell cycle arrest .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of boron-containing compounds similar to this compound on HeLa and A549 cells. Results showed significant growth inhibition correlating with increased intracellular boron uptake, suggesting potential applications in boron neutron capture therapy (BNCT) .

- Protease Inhibition : Research has demonstrated that boronic acid derivatives can act as effective inhibitors of serine proteases, which play critical roles in various physiological processes and disease mechanisms. The specific interaction of this compound with these enzymes remains to be fully characterized but is expected based on structural similarities to known inhibitors .

Comparative Analysis

To better understand the biological potential of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Benzyloxy-4-methylpyridine-5-boronic acid | Similar pyridine structure | Different position of boronic group |

| This compound | Contains similar functional groups | Variations in substitution pattern |

| 3-Benzyloxy-4-methylpyridine-5-boronic acid | Another positional isomer | Different reactivity profile |

This table highlights how structural variations influence the biological activity of these compounds.

常见问题

Q. Table 1: Substituent Effects on Coupling Yields

| Substituent Position | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |

|---|---|---|---|

| 6-Benzyloxy, 2-methyl | 89 | 4 | 2 |

| 6-Ethoxy, 4-methyl | 78 | 6 | 5 |

Optimize by adjusting catalyst (e.g., Pd(OAc)₂ with SPhos ligand) and temperature (80–100°C) .

Advanced: How to troubleshoot low yields in cross-coupling reactions using this boronic acid?

Methodological Answer:

Common issues and solutions:

Protodeboronation : Add a radical scavenger (e.g., 2,6-di-tert-butylphenol) or use buffered conditions (Na₂CO₃ in H₂O/THF) .

Steric Hindrance : Switch to bulkier ligands (XPhos instead of PPh₃) or increase reaction temperature to 110°C .

Oxygen Sensitivity : Degas solvents thoroughly and use freeze-pump-thaw cycles for Pd catalysts .

Byproduct Analysis : Characterize via LC-MS; if debenzylated products dominate, reduce reaction time or temperature .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., benzyloxy protons at δ 4.8–5.2 ppm, pyridine protons at δ 7.5–8.5 ppm) .

- ¹¹B NMR : A singlet at δ 28–32 ppm confirms boronic acid integrity .

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to verify purity (>97%) and detect protodeboronation products .

Advanced: How does the benzyloxy group affect regioselectivity in subsequent derivatization?

Methodological Answer:

The benzyloxy group acts as a directing group:

- Electrophilic Aromatic Substitution : Directs incoming electrophiles to the para position (relative to the boronic acid) .

- Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyloxy to expose a hydroxyl group, enabling further functionalization (e.g., phosphorylation) .

Case Study : Deprotection under 1 atm H₂ in ethanol at 25°C for 6 hours achieves >95% conversion to 6-hydroxy-2-methylpyridine-3-boronic acid .

Basic: What are the safety considerations specific to this boronic acid?

Methodological Answer:

- Toxicity : Limited data, but boronic acids generally irritate mucous membranes. Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Absorb with vermiculite, neutralize with dilute NaOH, and dispose as hazardous waste .

Advanced: What computational methods predict reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Model Pd-catalyzed coupling transition states using Gaussian09 (B3LYP/6-31G*). Focus on steric maps of the boronic acid and aryl halide .

- Docking Studies : For biological applications, simulate interactions with enzymes (e.g., HIV protease) using AutoDock Vina to guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。